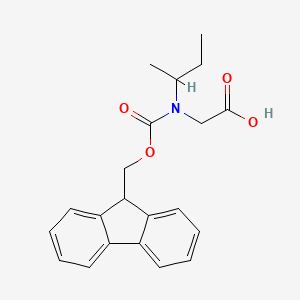
n-(((9h-Fluoren-9-yl)methoxy)carbonyl)-n-(sec-butyl)glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-(((9h-Fluoren-9-yl)methoxy)carbonyl)-n-(sec-butyl)glycine: is a synthetic organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group of amino acids.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n-(((9h-Fluoren-9-yl)methoxy)carbonyl)-n-(sec-butyl)glycine typically involves the following steps:
Protection of the Amino Group: The amino group of glycine is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting glycine with Fmoc chloride in the presence of a base such as sodium carbonate.
Introduction of the sec-Butyl Group: The sec-butyl group is introduced through a substitution reaction, where the hydrogen atom of the glycine’s amino group is replaced by the sec-butyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently carry out the protection and substitution reactions under controlled conditions, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
n-(((9h-Fluoren-9-yl)methoxy)carbonyl)-n-(sec-butyl)glycine: can undergo various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine, to yield the free amino group.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sec-butyl group can be replaced by other substituents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common for amino acid derivatives.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Substitution: Various nucleophiles under basic or acidic conditions.
Oxidation/Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Deprotection: Free amino acid derivative.
Substitution: Substituted amino acid derivatives.
Oxidation/Reduction: Oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
n-(((9h-Fluoren-9-yl)methoxy)carbonyl)-n-(sec-butyl)glycine: has several applications in scientific research:
Peptide Synthesis: The Fmoc group is widely used in solid-phase peptide synthesis to protect the amino group of amino acids.
Biological Studies: The compound can be used to study the effects of sec-butyl substitution on the biological activity of glycine derivatives.
Medicinal Chemistry: It can be used as a building block in the synthesis of peptide-based drugs and other bioactive molecules.
Industrial Applications: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of n-(((9h-Fluoren-9-yl)methoxy)carbonyl)-n-(sec-butyl)glycine depends on its specific application:
Peptide Synthesis: The Fmoc group protects the amino group during peptide chain elongation, preventing unwanted side reactions.
Biological Activity: The sec-butyl group can influence the compound’s interaction with biological targets, such as enzymes or receptors, by altering its hydrophobicity and steric properties.
Vergleich Mit ähnlichen Verbindungen
n-(((9h-Fluoren-9-yl)methoxy)carbonyl)-n-(sec-butyl)glycine: can be compared with other Fmoc-protected amino acids:
n-(((9h-Fluoren-9-yl)methoxy)carbonyl)-glycine: Lacks the sec-butyl group, making it less hydrophobic.
n-(((9h-Fluoren-9-yl)methoxy)carbonyl)-n-(tert-butyl)glycine: Contains a tert-butyl group instead of a sec-butyl group, which can lead to different steric and electronic effects.
Conclusion
This compound: is a versatile compound with significant applications in peptide synthesis, biological studies, and medicinal chemistry. Its unique structure, featuring both an Fmoc protecting group and a sec-butyl substituent, makes it a valuable tool in various scientific and industrial fields.
Eigenschaften
Molekularformel |
C21H23NO4 |
|---|---|
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
2-[butan-2-yl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid |
InChI |
InChI=1S/C21H23NO4/c1-3-14(2)22(12-20(23)24)21(25)26-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19H,3,12-13H2,1-2H3,(H,23,24) |
InChI-Schlüssel |
CBLZSQBXEZEKRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)N(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Tert-butoxy)carbonyl]-4-(furan-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13549114.png)
![1-tert-butyl 2-methyl (4E)-4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine-1,2-dicarboxylate](/img/structure/B13549118.png)
![6-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]hexanamide hydrochloride](/img/structure/B13549123.png)
![8,8-Difluorobicyclo[3.2.1]octan-3-amine hydrochloride](/img/structure/B13549130.png)
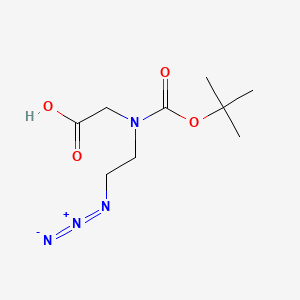
![3-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13549133.png)
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 3,5-bis(trifluoromethyl)benzoate](/img/structure/B13549137.png)
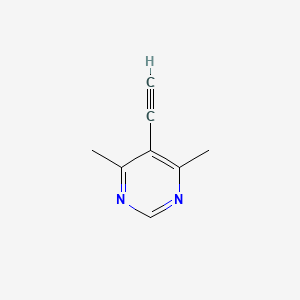
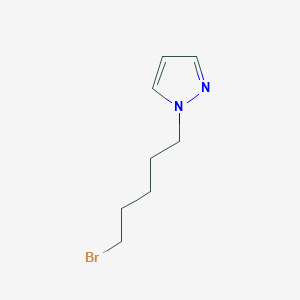
![1-[(Tert-butoxy)carbonyl]-7-oxa-1-azaspiro[3.5]nonane-2-carboxylicacid](/img/structure/B13549164.png)
![3-Methoxy-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2-thiazole](/img/structure/B13549171.png)
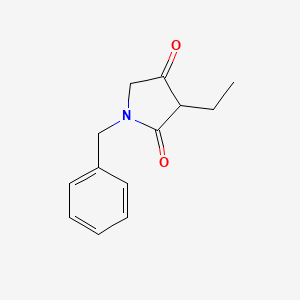
![[Bromo(isocyanato)methyl]benzene](/img/structure/B13549180.png)
![(2R)-1-[(2S,3S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13549191.png)
